Methyl 4-amino-2-bromonicotinate
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Overview
Description
Methyl 4-amino-2-bromonicotinate is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of nicotinic acid, featuring a bromine atom at the 2-position and an amino group at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-amino-2-bromonicotinate can be synthesized through several methods. One common approach involves the bromination of methyl nicotinate followed by amination. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The subsequent amination can be achieved using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and amination processes. These methods are optimized for high yield and purity, employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-2-bromonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted nicotinates, nitro derivatives, and various coupled products, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 4-amino-2-bromonicotinate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of heterocyclic compounds and complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of methyl 4-amino-2-bromonicotinate involves its interaction with specific molecular targets. The bromine atom and amino group facilitate binding to enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparison with Similar Compounds
- Methyl 2-amino-4-bromonicotinate
- Methyl 6-amino-5-bromonicotinate
- Methyl 2-bromonicotinate
Comparison: Methyl 4-amino-2-bromonicotinate is unique due to the specific positioning of the amino and bromine groups, which confer distinct reactivity and biological activity compared to its analogs. For instance, methyl 2-amino-4-bromonicotinate has the amino group at the 2-position, leading to different chemical behavior and applications .
Properties
Molecular Formula |
C7H7BrN2O2 |
---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
methyl 4-amino-2-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3,(H2,9,10) |
InChI Key |
WBOBAASLHLPGHX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Br)N |
Origin of Product |
United States |
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